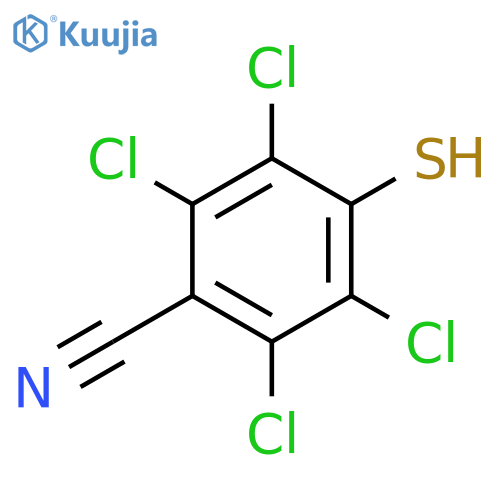Cas no 20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

20925-31-9 structure
商品名:Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-
- 2,3,5,6-Tetrafluorophenyl isothiocyanate
- A815025
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene #
- C7HF4NS
- 1, 2, 4, 5-tetrafluoro-3-isothiocyanatobenzene
- FT-0609432
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene
- Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto-
- 1,2,4,5-tetrakis(fluoranyl)-3-isothiocyanato-benzene
- 207981-49-5
- MFCD00041043
- DTXSID80175083
- AKOS015853329
- FS-5001
- FT-0676249
- Benzene, 1,2,4,5-tetrafluoro-3-isothiocyanato-
- 20925-31-9
- A814918
- SCHEMBL1457358
-
- インチ: InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H
- InChIKey: WIMSRYVPKFIZPM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(Cl)=C(S)C(Cl)=C(Cl)C=1C#N
計算された属性
- せいみつぶんしりょう: 206.97700
- どういたいしつりょう: 206.97658286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 44.4Ų
じっけんとくせい
- 密度みつど: 1,5 g/cm3
- ふってん: 98°C 22mm
- 屈折率: 1.558
- PSA: 44.45000
- LogP: 2.97730
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- セキュリティ情報
- 危険カテゴリコード: 23/24/25-36
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:

- 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC
- リスク用語:R23/24/25
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A292084-1g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 1g |
$99.0 | 2025-02-22 | |
| A2B Chem LLC | AF28564-10g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 10g |
$467.00 | 2024-04-20 | |
| Ambeed | A292084-5g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 5g |
$295.0 | 2025-02-22 | |
| A2B Chem LLC | AF28564-2g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 2g |
$178.00 | 2024-04-20 |
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20925-31-9)Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-

清らかである:99%
はかる:5g
価格 ($):266.0